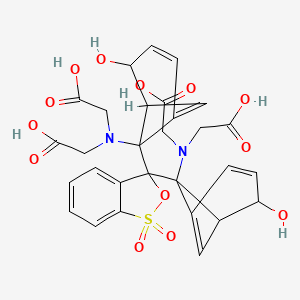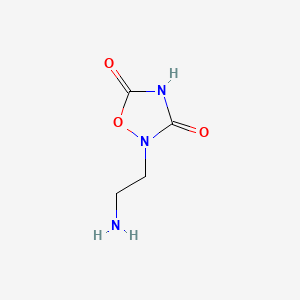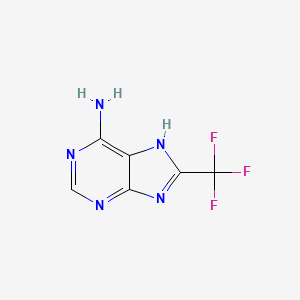
Monoperoxiftalato de magnesio hexahidratado
Descripción general
Descripción
Magnesium monoperoxyphthalate, also known as Magnesium monoperoxyphthalate, is a useful research compound. Its molecular formula is C16H22MgO16 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium monoperoxyphthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium monoperoxyphthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium monoperoxyphthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidación de Baeyer-Villiger
MMPP se utiliza en la conversión de cetonas a ésteres, un proceso conocido como oxidación de Baeyer-Villiger . Esta reacción implica la inserción de un átomo de oxígeno entre un carbono carbonílico y un átomo de carbono adyacente en cetonas cíclicas y acíclicas .
Reacción de Prilezhaev
MMPP se utiliza en la epoxidación de alquenos, una reacción conocida como la reacción de Prilezhaev . Esta reacción implica la conversión de un alqueno a un epóxido utilizando ácidos peroxi carboxílicos .
Oxidación de sulfuros
MMPP se utiliza en la oxidación de sulfuros a sulfoxidos y sulfonas . Esta reacción implica la conversión de un sulfuro a un sulfoxido o una sulfona .
Oxidación de aminas
MMPP se utiliza en la oxidación de aminas para producir óxidos de amina . Esta reacción implica la conversión de una amina a un óxido de amina .
Escisión oxidativa de hidrazonas
MMPP se utiliza en la escisión oxidativa de hidrazonas . Esta reacción implica la ruptura de una hidrazona en dos moléculas separadas .
Propiedades antimicrobianas
Se ha investigado MMPP por sus propiedades antimicrobianas . Una solución al 2% (p/p) de MMPP mata rápidamente las levaduras y las bacterias vegetativas e inactiva lentamente las endosporas bacterianas a 22 °C .
Epoxidación de esteroides insaturados
MMPP se utiliza en la epoxidación de esteroides insaturados . Esta reacción implica la conversión de un esteroide insaturado a un epóxido .
Síntesis de esteroides oxigenados en el anillo B
MMPP se utiliza en la síntesis de esteroides oxigenados en el anillo B como agentes anticancerígenos . Esto implica la introducción de un átomo de oxígeno en el anillo B de un esteroide .
Mecanismo De Acción
Target of Action
Magnesium Monoperoxyphthalate Hexahydrate (MMPP) is an organic peroxide used in many oxidation reactions . Its primary targets include a wide range of compounds such as alkenes, ketones, sulfides, sulfoxides, hydrazones, and hydrazides . These targets play crucial roles in various biochemical reactions, and their oxidation can lead to significant changes in their properties and functions.
Mode of Action
MMPP acts as an oxidant, facilitating the conversion of its targets through various oxidation reactions . For instance, it aids in the conversion of ketones to esters (Baeyer-Villiger oxidation), the epoxidation of alkenes (Prilezhaev reaction), the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to produce amine oxides . It also participates in the oxidative cleavage of hydrazones .
Biochemical Pathways
The action of MMPP affects several biochemical pathways. In the Baeyer-Villiger oxidation, it converts ketones to esters, altering the pathway of ketone metabolism . In the Prilezhaev reaction, it transforms alkenes into epoxides, affecting the pathways involving alkenes . The oxidation of sulfides to sulfoxides and sulfones impacts sulfur metabolism, while the oxidation of amines influences amine metabolism .
Pharmacokinetics
Its water solubility suggests that it could be absorbed and distributed in the body through aqueous biological fluids
Result of Action
The action of MMPP results in the oxidation of its targets, leading to significant molecular and cellular effects. For instance, the conversion of ketones to esters can alter the properties of these molecules, potentially influencing their biological activities . Similarly, the transformation of alkenes into epoxides can affect the reactivity and functionality of these compounds .
Action Environment
The action of MMPP can be influenced by various environmental factors. Its solubility in water and lower alcohols suggests that its action can be carried out in homogenous solutions of these solvents . Moreover, it can also operate in a two-phase system under phase transfer catalysis (PTC), involving a nonpolar solvent like chloroform and water . These environmental conditions can impact the efficacy and stability of MMPP’s action.
Análisis Bioquímico
Biochemical Properties
Magnesium monoperoxyphthalate plays a significant role in various biochemical reactions. It interacts with enzymes such as oxidoreductases, which facilitate oxidation-reduction reactions. The compound’s ability to donate oxygen atoms makes it a potent oxidizing agent, enabling it to participate in the oxidation of sulfides to sulfoxides and sulfones . Magnesium monoperoxyphthalate also interacts with proteins and other biomolecules, leading to the formation of amine oxides from amines and the oxidative cleavage of hydrazones . These interactions are crucial for its application in organic synthesis and disinfection processes.
Cellular Effects
Magnesium monoperoxyphthalate exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cellular membranes and causing oxidative stress. This oxidative stress can lead to the inactivation of bacterial endospores and the rapid killing of yeasts and vegetative bacteria . Additionally, magnesium monoperoxyphthalate affects cell signaling pathways and gene expression by inducing oxidative damage, which can alter cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of magnesium monoperoxyphthalate involves its ability to donate oxygen atoms to target molecules. This donation leads to the oxidation of sulfides, amines, and other substrates. Magnesium monoperoxyphthalate binds to specific biomolecules, facilitating the transfer of oxygen atoms and resulting in the formation of oxidized products . This process can inhibit or activate enzymes, depending on the nature of the substrate and the specific reaction involved. Additionally, the oxidative stress induced by magnesium monoperoxyphthalate can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium monoperoxyphthalate can change over time. The compound exhibits good stability at ambient temperatures, retaining its biocidal activity even in the presence of organic contamination or hard water . Its sporicidal action is greatly increased by a moderate rise in temperature or by using it in combination with propan-2-ol . Long-term effects on cellular function have been observed, with magnesium monoperoxyphthalate causing sustained oxidative stress and potential alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of magnesium monoperoxyphthalate vary with different dosages in animal models. At low doses, the compound can effectively oxidize target molecules without causing significant toxicity. At high doses, magnesium monoperoxyphthalate may induce toxic or adverse effects, including oxidative damage to tissues and disruption of cellular function . Threshold effects have been observed, where the compound’s biocidal activity increases with dosage until a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Magnesium monoperoxyphthalate is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as oxidoreductases, which facilitate the transfer of oxygen atoms to target molecules . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s ability to oxidize sulfides, amines, and other substrates is crucial for its role in biochemical reactions and disinfection processes .
Transport and Distribution
Within cells and tissues, magnesium monoperoxyphthalate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its oxidative effects . The compound’s solubility in water allows it to be readily transported within aqueous environments, enhancing its distribution and effectiveness in biochemical reactions and disinfection processes .
Subcellular Localization
Magnesium monoperoxyphthalate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in oxidative reactions and biocidal activity, as it ensures that magnesium monoperoxyphthalate reaches its intended targets within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "Magnesium monoperoxyphthalate can be synthesized by the reaction of magnesium hydroxide with peroxycarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Magnesium hydroxide", "Peroxycarboxylic acid", "Solvent", "Catalyst" ], "Reaction": [ "Dissolve magnesium hydroxide in the solvent to form a slurry.", "Add peroxycarboxylic acid to the slurry and stir the mixture.", "Add the catalyst to the mixture and continue stirring.", "Heat the mixture to a suitable temperature and maintain it for a specific time.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry it to obtain magnesium monoperoxyphthalate." ] } | |
Número CAS |
84665-66-7 |
Fórmula molecular |
C16H22MgO16 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
magnesium;2-carbonoperoxoylbenzoate;hexahydrate |
InChI |
InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |
Clave InChI |
WWOYCMCZTZTIGU-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.O.O.O.O.O.O.[Mg+2] |
Pictogramas |
Irritant |
Sinónimos |
magnesium monoperoxophthalate magnesium monoperoxyphthalate MMPP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general mechanism by which MMPP acts as an oxidizing agent?
A1: MMPP, a peroxyacid, acts as an electrophilic oxygen atom donor. It transfers one of its oxygen atoms to the substrate undergoing oxidation, leading to the formation of magnesium phthalate as a byproduct [, , ].
Q2: How does the presence of an organic solvent influence the oxidizing power of MMPP?
A2: MMPP exhibits enhanced reactivity in organic solvents like acetonitrile compared to aqueous solutions [, ]. This is due to the stabilization of the transition state involved in the oxidation process in a less polar environment.
Q3: The provided papers mention the use of MMPP for the decontamination of chemical warfare agents like VX. How does this detoxification occur?
A3: MMPP effectively detoxifies VX by initially oxidizing the sulfur atom in VX to form its corresponding non-toxic N-oxide []. This N-oxide then undergoes further oxidation and hydrolysis, yielding the harmless compound O-ethyl methylphosphonate [].
Q4: What is the molecular formula and weight of Magnesium monoperoxyphthalate hexahydrate?
A4: The molecular formula is C8H4MgO6.6H2O, and the molecular weight is 314.5 g/mol.
Q5: What spectroscopic techniques can be employed to characterize MMPP?
A5: Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and purity of synthesized MMPP []. Additionally, iodometric titration is a common method to quantify the active oxygen content in MMPP solutions [].
Q6: How does the stability of solid MMPP compare to its stability in aqueous solutions at elevated temperatures?
A6: Solid MMPP demonstrates better stability compared to its aqueous solutions at high temperatures. While solid MMPP remains stable at 80°C, aqueous solutions, particularly at concentrations of 0.01N or less, undergo slow decomposition at 60°C [].
Q7: Is MMPP compatible with hard water conditions?
A7: Yes, MMPP retains its biocidal activity even in the presence of hard water [].
Q8: The use of MMPP in the synthesis of lactones from cyclic ketones is highlighted. What is the name of this reaction, and how does MMPP facilitate it?
A8: This reaction is called the Baeyer-Villiger oxidation. MMPP acts as the oxidizing agent, inserting an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group of the cyclic ketone, leading to the formation of a lactone [, ].
Q9: How does the presence of a catalyst affect the epoxidation reaction with MMPP?
A9: Manganese porphyrins can catalyze the epoxidation of alkenes by MMPP, significantly enhancing the reaction rate and improving epoxide yields [].
Q10: MMPP is used in the synthesis of N-aryl-4,5,6,7-tetrahydro-benzosultams. What is the role of MMPP in this reaction?
A10: MMPP oxidizes bicyclic isothiazolium salts to produce N-aryl-4,5,6,7-tetrahydro-benzosultams in good yields [].
Q11: Have there been any computational studies on MMPP-mediated reactions?
A11: While the provided articles don't delve deeply into computational studies specifically on MMPP, molecular modeling was used to understand the DNA-binding interactions of oxime-type ligand complexes that were further studied for their DNA cleavage activities in the presence of MMPP []. This suggests potential for further computational studies on MMPP itself.
Q12: Does the addition of sodium lauryl sulfate (SLS) to MMPP-containing oral rinses influence their efficacy?
A12: While SLS itself doesn't impact the plaque reduction activity of MMPP, its combination with MMPP appears to increase the occurrence of erythematous lesions and oral discomfort [].
Q13: What strategies are employed to enhance the stability and solubility of MMPP in formulations?
A13: One method involves coating granulated MMPP with a specific fatty acid mixture. This coating prevents dye damage during laundry bleaching while maintaining the bleaching efficacy [].
Q14: Are there specific regulations regarding the handling and disposal of MMPP?
A14: While specific regulations are not discussed in the provided articles, it's crucial to handle MMPP with care as it is an oxidizer and should be stored and disposed of according to safety data sheet recommendations.
Q15: How is the concentration of MMPP typically determined in a solution?
A15: Iodometric titration is a common analytical method for determining the concentration of MMPP in solution []. This method relies on the oxidation of iodide ions to iodine by the peroxide group in MMPP, with the amount of iodine formed being proportional to the concentration of MMPP.
Q16: What techniques are used to monitor the progress of reactions involving MMPP?
A16: Thin layer chromatography (TLC) is a frequently used technique to monitor the progress of reactions involving MMPP []. Additionally, High-performance liquid chromatography coupled with mass spectrometry (HPLC-API-MS(MS)) has been used for monitoring the oxidation process of isothiazolium salts with MMPP [, ].
Q17: What are the environmental concerns associated with MMPP?
A17: While specific ecotoxicological effects are not discussed in the provided articles, as an oxidizer, care should be taken to prevent the release of MMPP into the environment. Appropriate waste management strategies should be implemented.
Q18: How are analytical methods for MMPP validated?
A18: While specific validation details are not provided in the articles, standard procedures for analytical method validation would involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and robustness.
Q19: What are some alternatives to MMPP as an oxidizing agent?
A19: Depending on the specific reaction, alternatives to MMPP include meta-chloroperbenzoic acid (mCPBA), hydrogen peroxide in combination with carboxylic anhydrides, calcium hypochlorite (Ca(OCl)2), and potassium peroxymonosulfate (OXONE) [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)
![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)


![2-[(4-chlorophenyl)methylthio]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B1226518.png)
![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)
